
2-メチル-3-(2-ピロリジニルメトキシ)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
認知機能の向上
2-メチル-3-(2-ピロリジニルメトキシ)ピリジン: , 別名 ABT-089 は、認知機能を向上させる可能性のある化合物として特定されています。 これは、ニコチン性アセチルコリン受容体 (nAChR) リガンドの 3-ピリジルエーテルクラスに属しています . 研究により、ABT-089 は、認知機能向上に関するげっ歯類および霊長類のモデルで、肯定的な効果をもたらすことが示されています . これは、認知機能の向上が主要な目標となる、アルツハイマー病やその他の形態の認知症などの認知障害の治療における潜在的な応用を示唆しています。
神経保護
ABT-089 は、神経保護特性を持つことが示されています。 薬理学的試験では、健康な神経機能の維持に不可欠なコリン作動性チャネルを調節する能力を示しています . ABT-089 の神経保護面は、神経細胞の損傷を保護することが不可欠な、神経変性疾患の治療法の開発において重要となる可能性があります。
不安解消作用
認知機能の向上に加えて、ABT-089 は、げっ歯類モデルで不安解消作用を示しています . これは、不安障害の治療薬としての潜在的な用途を示しています。他の不安解消薬に一般的に見られる副作用なしに nAChR を調節する能力は、不安の薬物療法に貴重な追加となる可能性があります。
選択性と結合親和性
ABT-089 は、alpha4beta2 nAChR サブタイプに存在する高親和性 (-)-シチシン結合部位に対して選択性を示します . この選択性は、他の nAChR サブタイプの活性化を最小限に抑えるため、副作用を軽減し、化合物の治療指数を高める可能性があるため重要です。
チャネルモジュレーション
この化合物は、相互作用する nAChR サブタイプに応じて、アゴニスト、部分アゴニスト、または阻害剤として作用する、チャネルモジュレーションの複雑なプロファイルを呈します . このチャネルモジュレーションにおける汎用性は、さまざまな神経学的状態の特定の nAChR サブタイプを標的とする薬物の設計に活用できる可能性があります。
薬物動態と経口バイオアベイラビリティ
ABT-089 は、良好な経口バイオアベイラビリティを含む、良好な薬物動態特性を備えています . これは、多くの患者にとって好ましい投与経路である経口薬剤の有望な候補となっています。
神経疾患に対する治療的効用
ABT-089 による神経 nAChR サブタイプの選択的活性化は、いくつかの神経疾患に治療的効用がある可能性を示唆しています . パーキンソン病、統合失調症、注意欠陥多動性障害 (ADHD) などの状態は、この化合物の薬理作用から恩恵を受ける可能性があります。
薬物開発と安全性プロファイル
ABT-089 の末梢神経節型受容体を活性化しにくい性質は、全身的な使用のためのより安全なプロファイルを意味します . この特性は、薬物開発において重要であり、副作用が少なくなり、治療的用途の安全性マージンが向上することを意味します。
作用機序
Target of Action
The primary target of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, also known as ABT-089, is the neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It displays selectivity towards the high-affinity (-)-cytisine binding site present on the α4β2 nAChR subtype . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across synapses.
Mode of Action
ABT-089 interacts with its targets in a complex manner, displaying agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It has a similar potency and efficacy to (-)-nicotine to facilitate acetylcholine release .
Biochemical Pathways
The activation of nAChR subtypes by ABT-089 leads to the stimulation of neurotransmitter release. It facilitates acetylcholine release but is less potent and efficacious than (-)-nicotine in stimulating dopamine release . This differential stimulation of neurotransmitter release illustrates the complexity of nAChR activation.
Pharmacokinetics
It is known that the compound has improved oral bioavailability compared to (-)-nicotine .
Result of Action
ABT-089 has been found to have neuroprotective properties. It protects against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells . This suggests that ABT-089 may have therapeutic utility for the treatment of several neurological disorders .
生化学分析
Biochemical Properties
2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has been shown to interact with the α4β2 nAChR subtype . It displays selectivity toward the high-affinity (−)-cytisine binding site present on this subtype . This interaction influences the biochemical reactions within the cell, including neurotransmitter release .
Cellular Effects
The compound has been found to have a complex profile of agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It differentially stimulates neurotransmitter release, displaying a similar potency and efficacy to (−)-nicotine to facilitate ACh release .
Molecular Mechanism
At the molecular level, 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine exerts its effects through binding interactions with biomolecules, specifically the α4β2 nAChR subtype . It can act as an agonist, partial agonist, or inhibitor depending on the subtype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine have been observed over time. It was found to be neuroprotective against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine vary with different dosages . It has been tested in a variety of cognitive tests in rats and monkeys . The compound was administered continuously via subcutaneous osmotic pumps, showing more robust improvement in spatial discrimination water maze performance of septal-lesioned rats .
Metabolic Pathways
Its interaction with the α4β2 nAChR subtype suggests it may play a role in cholinergic signaling pathways .
Transport and Distribution
Its interaction with the α4β2 nAChR subtype suggests it may be localized to areas where these receptors are present .
Subcellular Localization
Given its interaction with the α4β2 nAChR subtype, it may be localized to areas where these receptors are present .
特性
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870076 |
Source


|
| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
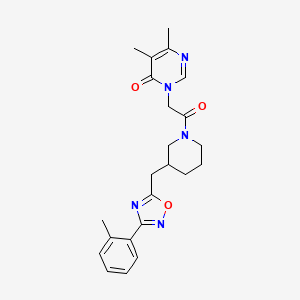
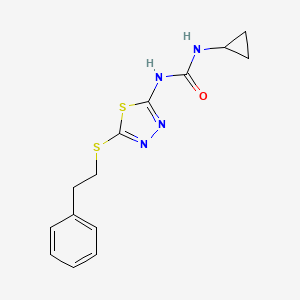
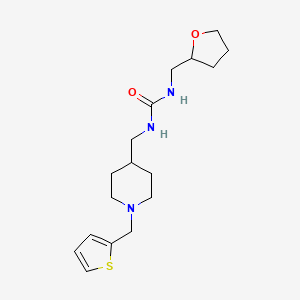



![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

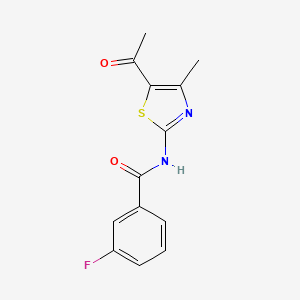
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

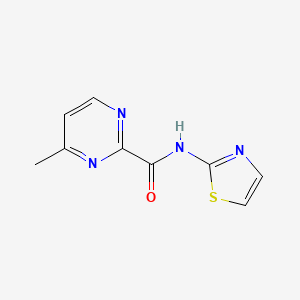
![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)
